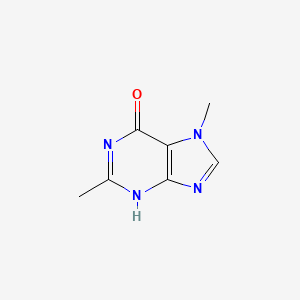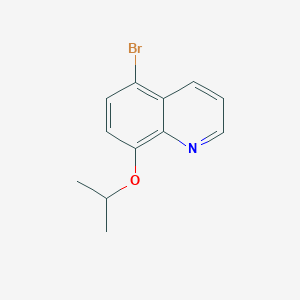![molecular formula C16H9ClN2O4 B7951299 2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7951299.png)
2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The industrial production often involves the use of automated systems to monitor and control the reaction conditions, ensuring consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: The compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the conditions under which the reactions are carried out.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
The compound “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used, such as in therapeutic applications or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to “2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione” include those with similar molecular structures and functional groups. These compounds may share some properties and reactivity patterns but can also exhibit unique characteristics that distinguish them from “this compound”.
Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and the particular set of properties it exhibits. This makes it a valuable compound for various applications and a subject of ongoing research to fully understand its potential and limitations.
Propriétés
IUPAC Name |
2-[(2-chloro-5-nitroanilino)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-6-5-9(19(22)23)7-14(13)18-8-12-15(20)10-3-1-2-4-11(10)16(12)21/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQFMUXGKTUOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Acetamidophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7951218.png)
![7-(4-chlorophenyl)-2-methylsulfanyl-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7951235.png)

![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B7951249.png)





![4-chloro-3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7951291.png)
![2-bromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B7951305.png)
![4-[(E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B7951308.png)

![tert-butyl N-[N-[4-(1,3-dioxoisoindol-2-yl)-2-oxobutyl]-C-methylcarbonimidoyl]carbamate](/img/structure/B7951319.png)
